molecular formula C16H18O2 B12601877 Ethyl 8-phenylocta-2,4,6-trienoate CAS No. 646533-91-7

Ethyl 8-phenylocta-2,4,6-trienoate

Cat. No.: B12601877
CAS No.: 646533-91-7
M. Wt: 242.31 g/mol
InChI Key: WMBUCBMNENTMGV-UHFFFAOYSA-N
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Description

Ethyl 8-phenylocta-2,4,6-trienoate is a synthetic polyene ester of interest in organic chemistry and natural product research. Its extended conjugated triene system, terminated by an aromatic phenyl group, makes it a potential building block for the synthesis of complex molecular architectures. Research into analogous trienoates has demonstrated their utility in biomimetic synthesis and pericyclic reaction cascades, which are key strategies for constructing highly unsaturated natural products (HUPPs) . This compound may serve as a key intermediate or precursor in studies aimed at total synthesis, mirroring the use of similar structures in the synthesis of marine and microbial polyketides . Its structural features are also relevant for investigations into electrocyclic reactions and intramolecular Diels-Alder cycloadditions, which are fundamental processes in the development of new synthetic methodologies . The compound is provided for non-human, non-therapeutic research applications only.

Properties

CAS No.

646533-91-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 8-phenylocta-2,4,6-trienoate

InChI

InChI=1S/C16H18O2/c1-2-18-16(17)14-10-5-3-4-7-11-15-12-8-6-9-13-15/h3-10,12-14H,2,11H2,1H3

InChI Key

WMBUCBMNENTMGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Claisen Condensation

One of the primary methods for synthesizing Ethyl 8-phenylocta-2,4,6-trienoate is through Claisen condensation. This reaction typically involves:

  • Reactants : Ethyl acetate and a suitable aromatic aldehyde (e.g., benzaldehyde).

  • Catalyst : Sodium ethoxide or another strong base.

  • Procedure :

    • Mix ethyl acetate with the aromatic aldehyde in a solvent such as ethanol.
    • Add sodium ethoxide to initiate the condensation reaction.
    • Heat the mixture under reflux for several hours.
    • After completion, quench the reaction with water and extract the organic layer.
    • Purify the product using column chromatography.

Yield Analysis : This method generally yields moderate to high yields of the desired product, often exceeding 70% depending on reaction conditions.

Synthesis via Michael Addition

Another effective method for preparing this compound is through a Michael addition reaction:

  • Reactants : An appropriate Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) and a suitable nucleophile (e.g., phenyl lithium).

  • Procedure :

    • Prepare a solution of the Michael acceptor in an inert solvent like tetrahydrofuran (THF).
    • Slowly add the nucleophile while stirring at low temperatures to control the reaction rate.
    • Allow the reaction to proceed until completion, then work up by adding water and extracting with an organic solvent.
    • Purify via distillation or chromatography.

Yield Analysis : The yields from this method can vary widely but typically range from 60% to 90% based on reactant purity and reaction conditions.

Synthesis via Cross-Coupling Reactions

Cross-coupling reactions can also be utilized for synthesizing this compound:

  • Reactants : A suitable aryl halide and an alkene or alkyne containing an ethoxy group.

  • Catalyst : Palladium(0) complexes are commonly used as catalysts in these reactions.

  • Procedure :

    • Combine the aryl halide with the alkene/alkyne in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Add a base like potassium carbonate to facilitate coupling.
    • Heat under reflux conditions for several hours.
    • Isolate the product through extraction and purification techniques.

Yield Analysis : Cross-coupling methods can provide high yields (often above 80%) with good selectivity depending on substrate compatibility.

The following table summarizes key aspects of each preparation method for this compound:

Method Reactants Yield (%) Advantages Disadvantages
Claisen Condensation Ethyl acetate + Aromatic aldehyde 70-90 Simple procedure Limited substrate scope
Michael Addition α,β-unsaturated carbonyl + Nucleophile 60-90 Versatile for different substrates Requires careful temperature control
Cross-Coupling Aryl halide + Alkene/Alkyne 80+ High selectivity and yield Often requires expensive catalysts

Chemical Reactions Analysis

Ethyl 8-phenylocta-2,4,6-trienoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-phenylocta-2,4,6-trienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-phenylocta-2,4,6-trienoate involves its interaction with molecular targets through its conjugated triene system. This system allows for electron delocalization, which can facilitate various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalytic processes or biological systems .

Comparison with Similar Compounds

Comparison :

  • Electronic Effects : The electron-withdrawing phosphoryl group increases polarization of the triene system compared to the electron-rich phenyl substituent.
Property Ethyl 8-phenylocta-2,4,6-trienoate Methyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate
Ester Group Ethyl Methyl
8-Position Subst. Phenyl Diethoxyphosphoryl
Yield Not reported 94%
Key NMR Feature N/A Phosphorus-coupled splitting

Ethyl(E,E,E)-7-(2-n-propoxy-5,5,8,8-tetramethyl-tetrahydro-naphthalen-3-yl)-6-fluoro-3-methylocta-2,4,6-trienoate

Structure: Features a fluorinated naphthalenyl substituent at the 7-position and a methyl group at the 3-position . The fluorine atom and naphthalenyl group may enhance binding to hydrophobic protein pockets. Comparison:

  • Substituent Complexity : The fluorinated naphthalenyl group introduces significant steric bulk and lipophilicity, contrasting with the simpler phenyl group in the target compound.
  • Electronic Effects : Fluorine’s electronegativity may polarize the triene system differently, influencing reactivity in biological or synthetic contexts.

Ethyl 3-hydroxy-3-methylbutanoate

Structure : A shorter-chain ester lacking conjugated double bonds, with a hydroxyl and methyl branch at the 3-position .

Functionality : Found in bilberry extracts, this compound is associated with flavor and fragrance applications.
Comparison :

  • Conjugation: Absence of conjugated double bonds eliminates UV/Vis activity and reduces thermal stability compared to this compound.
  • Reactivity : The hydroxyl group enables hydrogen bonding, unlike the inert phenyl group in the target compound.

Biological Activity

Ethyl 8-phenylocta-2,4,6-trienoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a phenyl group attached to a trienoate backbone. Its structural formula can be represented as follows:

C15H18O2\text{C}_{15}\text{H}_{18}\text{O}_2

This compound exhibits unique reactivity due to its conjugated double bonds, which are pivotal in its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibits the growth of:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. Research indicates that it modulates key inflammatory pathways, including the NF-κB signaling pathway.

Case Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Levels Post-Treatment with this compound

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α15050
IL-620070

3. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative damage.

Mechanism : The compound's conjugated double bonds are believed to play a crucial role in its ability to donate electrons and neutralize reactive oxygen species (ROS).

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and microbial metabolism.
  • Modulation of Gene Expression : It affects the expression of genes related to inflammation and oxidative stress response.
  • Membrane Interaction : this compound interacts with cellular membranes, altering permeability and influencing cell signaling pathways.

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